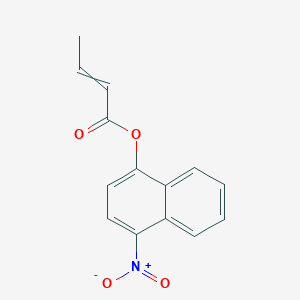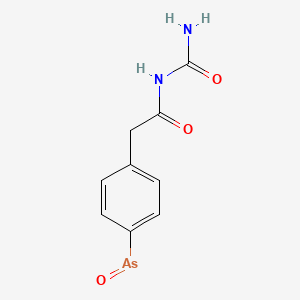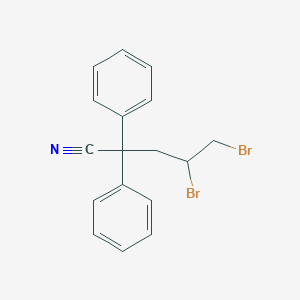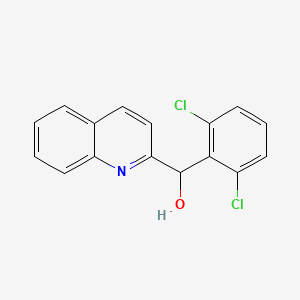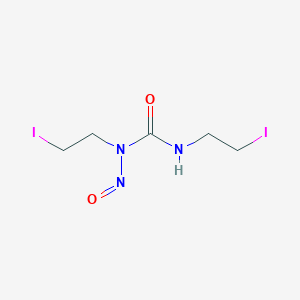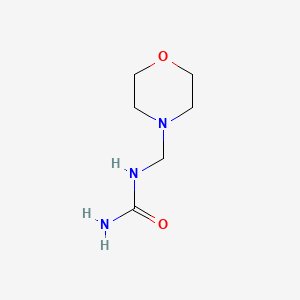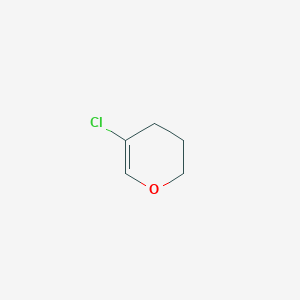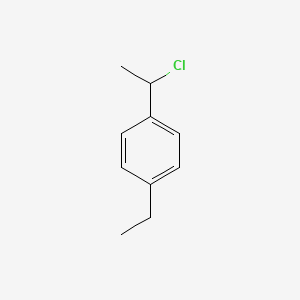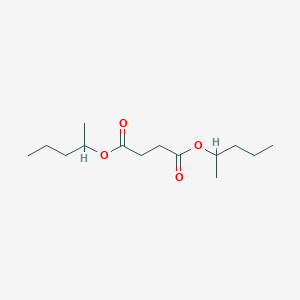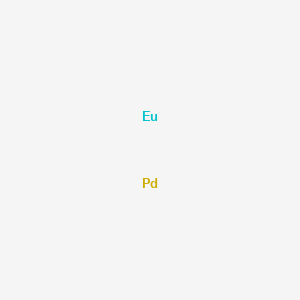
Europium--palladium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium–palladium (1/1): is a compound formed by the combination of europium and palladium in a 1:1 ratio. Europium is a rare-earth element known for its luminescent properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of europium–palladium (1/1) can be achieved through various methods, including solid-state reactions and solution-based techniques. One common method involves the direct reaction of europium and palladium metals at high temperatures under an inert atmosphere to prevent oxidation. The reaction conditions typically include temperatures ranging from 800°C to 1000°C and an inert gas such as argon to maintain an oxygen-free environment.
Industrial Production Methods: In industrial settings, the production of europium–palladium (1/1) may involve more scalable techniques such as chemical vapor deposition or electrodeposition. These methods allow for the controlled deposition of europium and palladium onto substrates, enabling the production of thin films or coatings with precise stoichiometry.
Análisis De Reacciones Químicas
Types of Reactions: Europium–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form europium oxide and palladium oxide, or reduced to yield elemental europium and palladium.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents such as sodium borohydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products:
Oxidation: Europium oxide (Eu2O3) and palladium oxide (PdO).
Reduction: Elemental europium and palladium.
Substitution: Various organoeuropium and organopalladium compounds.
Aplicaciones Científicas De Investigación
Chemistry: Europium–palladium (1/1) is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: The luminescent properties of europium make europium–palladium (1/1) useful in biological imaging and diagnostic applications. The compound can be used as a contrast agent in imaging techniques such as fluorescence microscopy.
Industry: In industrial applications, europium–palladium (1/1) is used in the production of electronic components, including light-emitting diodes (LEDs) and phosphors for display screens. The compound’s catalytic properties also make it valuable in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which europium–palladium (1/1) exerts its effects is primarily through its catalytic activity. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, while europium’s luminescent properties enhance the compound’s utility in imaging and diagnostic applications. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds in organic synthesis.
Comparación Con Compuestos Similares
Europium oxide (Eu2O3): Known for its luminescent properties and used in phosphors.
Palladium oxide (PdO): Used as a catalyst in various chemical reactions.
Europium chloride (EuCl3): Used in the synthesis of europium-based compounds.
Palladium chloride (PdCl2): Widely used in catalysis.
Uniqueness: Europium–palladium (1/1) is unique due to the combination of europium’s luminescent properties and palladium’s catalytic activity. This dual functionality makes it particularly valuable in applications requiring both catalytic and imaging capabilities, such as in the development of advanced materials and diagnostic tools.
Propiedades
Número CAS |
12592-15-3 |
|---|---|
Fórmula molecular |
EuPd |
Peso molecular |
258.38 g/mol |
Nombre IUPAC |
europium;palladium |
InChI |
InChI=1S/Eu.Pd |
Clave InChI |
ZVWBZJYJBMWBBU-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Eu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


